2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid
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Overview
Description
2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts . Another approach involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as key reagents .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance yield but also reduce the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to convert nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 2-Cyclopropyl-7-aminoquinoline-4-carboxylic Acid .
Scientific Research Applications
2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication . In anticancer research, it could induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
- 2-Methylquinoline-4-carboxylic Acid
- 7-Nitroquinoline-4-carboxylic Acid
- 2-Cyclopropylquinoline-4-carboxylic Acid
Comparison: 2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid stands out due to its unique combination of a cyclopropyl group and a nitro group on the quinoline ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10N2O4 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-cyclopropyl-7-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)10-6-11(7-1-2-7)14-12-5-8(15(18)19)3-4-9(10)12/h3-7H,1-2H2,(H,16,17) |
InChI Key |
MNOGWHRPBRAOCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C2)C(=O)O |
Origin of Product |
United States |
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